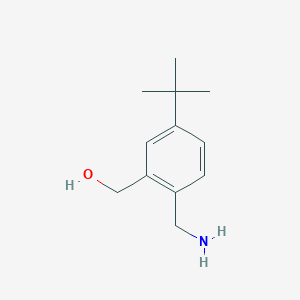

(2-Aminomethyl-5-t-butylphenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

[2-(aminomethyl)-5-tert-butylphenyl]methanol |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6,14H,7-8,13H2,1-3H3 |

InChI Key |

VRWJGQNSUANMIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)CN)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl 5 T Butylphenyl Methanol and Analogues

Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The primary challenge in synthesizing (2-Aminomethyl-5-t-butylphenyl)methanol lies in the controlled introduction of both the aminomethyl and the methanol (B129727) functionalities onto the t-butylphenyl scaffold. Methodologies are broadly categorized into two approaches: the direct aminomethylation of a phenolic precursor, followed by functionalization to introduce the methanol group, or the synthesis of an intermediate containing precursors to both the amine and alcohol groups, which are then revealed in a final reductive step.

A cornerstone in the synthesis of ortho-aminomethyl phenols is the Mannich reaction, an aminoalkylation reaction that involves the condensation of a compound with an active hydrogen (in this case, a phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govnih.gov This multicomponent reaction provides a direct and atom-economical route to form the crucial C-C bond ortho to the phenolic hydroxyl group. nih.gov

The regioselectivity of the Mannich reaction on phenol (B47542) derivatives is directed by the activating nature of the hydroxyl group, favoring substitution at the ortho and para positions. core.ac.uk In the case of m-tert-butylphenol, the bulky tert-butyl group at the meta position sterically hinders the adjacent C4 and C6 positions, thereby directing the incoming aminomethyl group primarily to the C2 position (ortho to the hydroxyl and para to the tert-butyl group).

A systematic study on the Mannich-type aminomethylation of m-tert-butylphenol with various secondary amines and formalin (aqueous formaldehyde) has demonstrated the feasibility of this approach. kyushu-u.ac.jp The reaction typically proceeds by heating the components in a suitable solvent, leading to the formation of 2-(aminomethyl)-5-tert-butylphenol analogues in high yields. kyushu-u.ac.jp

The choice of amine reagent is critical and significantly influences the reaction outcome and product yield. The reaction of m-tert-butylphenol with cyclic secondary amines such as pyrrolidine, piperidine, N-methylpiperazine, and N-benzylpiperazine in the presence of formalin proceeds smoothly to afford the corresponding 2-aminomethyl-5-tert-butylphenols in high yields. kyushu-u.ac.jp

However, the nature of the amine can lead to different products. For instance, the reaction with piperazine, a diamine, does not yield the simple mono-aminomethylated product. Instead, it results in the formation of N,N'-bis(2-hydroxy-4-tert-butylbenzyl)piperazine and a further condensed product, bis[N,N'-di(2-hydroxy-4-tert-butylbenzyl)]piperazinomethane. kyushu-u.ac.jp This is due to the presence of two reactive secondary amine sites on piperazine, allowing it to react with two equivalents of the phenol and formaldehyde (B43269).

The use of amine salts, such as dimethylammonium chloride, requires the addition of a base to generate the free amine in situ for the reaction to proceed effectively. kyushu-u.ac.jp Similarly, the reaction with morpholine (B109124) benefits significantly from the presence of a base. kyushu-u.ac.jp The stoichiometry of formaldehyde is also a key parameter; an excess can potentially lead to multiple aminomethylations on the aromatic ring, especially with highly activated phenols. core.ac.uk

| Amine Reagent | Product | Yield (%) |

|---|---|---|

| Pyrrolidine | 2-Pyrrolidinomethyl-5-tert-butylphenol | High |

| Piperidine | 2-Piperidinomethyl-5-tert-butylphenol | High |

| N-Methylpiperazine | 2-(N-Methylpiperazino)methyl-5-tert-butylphenol | High |

| N-Benzylpiperazine | 2-(N-Benzylpiperazino)methyl-5-tert-butylphenol | High |

| Morpholine (with base) | 2-Morpholinomethyl-5-tert-butylphenol | 25 |

| Dimethylammonium Chloride (with base) | 2-(Dimethylamino)methyl-5-tert-butylphenol | Poor |

| Piperazine | N,N'-bis(2-hydroxy-4-tert-butylbenzyl)piperazine | 58 |

Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. For the aminomethylation of m-tert-butylphenol, a common set of conditions involves heating the reactants in ethanol (B145695) at 70-80°C for approximately 2 hours. kyushu-u.ac.jp

The choice of solvent can influence reaction rates and outcomes. While alcohols like ethanol and methanol are frequently used, aqueous systems have also been employed. google.comresearchgate.net Methanol is noted as a particularly effective solvent for the in situ formation of Mannich base catalysts. google.com The temperature is another critical parameter; while heating is generally required to drive the reaction to completion, excessive temperatures can lead to the formation of bis(2-hydroxyaryl)methanes through the elimination of the amine from the Mannich base. researchgate.net The addition of a base, such as 10% aqueous potassium hydroxide (B78521), has been shown to be effective, and in some cases necessary, for reactions involving less reactive amines or amine hydrochlorides. kyushu-u.ac.jp

| Parameter | Condition/Reagent | Rationale/Effect | Reference |

|---|---|---|---|

| Temperature | 70-100°C | Promotes reaction rate. Higher temperatures may cause side reactions. | kyushu-u.ac.jpresearchgate.net |

| Solvent | Ethanol, Methanol, Water | Methanol can be particularly effective for catalyst formation. | kyushu-u.ac.jpgoogle.comresearchgate.net |

| Base | Potassium Hydroxide (aq.) | Required for amine salts; can improve yields for less reactive amines. | kyushu-u.ac.jp |

| Reactant Ratio | Equimolar or slight excess of amine/formaldehyde | Excess formaldehyde can lead to polysubstitution. | core.ac.ukkyushu-u.ac.jp |

An alternative synthetic route involves the use of a precursor molecule that already contains carbon-based functional groups at the desired positions, which can then be chemically reduced to the target aminomethyl and methanol groups. This strategy often employs precursors such as nitrobenzaldehydes, nitrobenzoic acids, or their corresponding nitrile analogues.

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile nucleophilic reducing agent capable of reducing a wide array of polar functional groups. byjus.comadichemistry.com Its utility is particularly pronounced in the simultaneous reduction of multiple functionalities within a molecule, making it an ideal candidate for the final step in a synthesis of this compound from a suitable precursor. masterorganicchemistry.comlibretexts.org

For example, a hypothetical precursor such as 4-tert-butyl-2-nitrobenzaldehyde could be converted to the target compound in a single step using LAH. The hydride would reduce the aldehyde to a primary alcohol and the nitro group to a primary amine. byjus.comadichemistry.com Similarly, starting from 4-tert-butyl-2-nitrobenzoic acid, LAH is strong enough to reduce both the carboxylic acid and the nitro group to the primary alcohol and primary amine, respectively. libretexts.org The reduction of a nitrile group to a primary amine is also a well-established transformation using LAH. byjus.com

The reaction is typically carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the violent reactivity of LAH with water and other protic solvents. adichemistry.com An excess of the reducing agent is generally used, and the reaction often requires heating to ensure complete conversion. Careful workup procedures are necessary to quench the excess hydride and hydrolyze the resulting aluminum alkoxide and aluminate complexes to isolate the final alcohol and amine products. libretexts.org

| Functional Group | Product | Relevance to Synthesis |

|---|---|---|

| Aldehyde | Primary Alcohol | Forms the required methanol group. |

| Ketone | Secondary Alcohol | - |

| Carboxylic Acid | Primary Alcohol | Forms the required methanol group. |

| Ester | Primary Alcohol | Forms the required methanol group. |

| Amide | Amine | Forms the required aminomethyl group. |

| Nitrile | Primary Amine | Forms the required aminomethyl group. |

| Nitro Group | Primary Amine | Forms the required aminomethyl group. |

This reductive approach offers a powerful alternative to direct aminomethylation, providing a convergent pathway to the target molecule from readily accessible starting materials.

Reductive Functionalization of Nitro and Nitrile Intermediates

Catalytic Hydrogenation Methods for Amine Formation

The conversion of a nitrile group to a primary amine is a pivotal step in the synthesis of this compound, and catalytic hydrogenation is one of the most atom-efficient and environmentally benign methods to achieve this transformation. bme.hursc.org This approach is favored in industrial applications for its efficiency, though achieving high selectivity for the desired primary amine can be challenging due to the formation of secondary and tertiary amine byproducts. bme.hursc.org The reaction proceeds via an imine intermediate which can react with the primary amine product, leading to these undesired side products. bme.hu

Various heterogeneous transition metal catalysts have been developed to enhance the selectivity of nitrile hydrogenation. researchgate.net The choice of metal, support, and reaction conditions are crucial factors. bme.hu Commonly used metals include palladium, nickel, and cobalt. bme.huresearchgate.netrsc.org

Palladium Catalysts: Palladium on carbon (Pd/C) is an effective catalyst for the transfer hydrogenation of aromatic nitriles using ammonium (B1175870) formate (B1220265) as a hydrogen source, yielding primary amines in good to excellent yields under mild conditions (25–40 °C). bme.hu A polysilane/SiO₂-supported palladium catalyst has also been shown to be effective for the continuous-flow hydrogenation of various nitriles to primary amines in almost quantitative yields. nih.gov

Nickel Catalysts: Raney-type nickel and supported nickel catalysts are frequently used. researchgate.net A highly dispersed nickel on silicon carbide (Ni/SiC) catalyst has demonstrated high performance for the hydrogenation of nitriles to primary amines without the need for ammonia (B1221849) addition, which is often used to suppress byproduct formation. rsc.org The catalyst's high hydrogen spillover capacity and moderate basicity contribute to the increased selectivity for primary amines. rsc.org

Cobalt Catalysts: Cobalt catalysts, in both Raney-type and supported forms, are also widely employed. researchgate.net For instance, a 70% Co/SiO₂ catalyst has been used for the selective reduction of 3,4-dimethoxybenzyl cyanide in the presence of ammonia. researchgate.net

Homogeneous catalysts, often based on precious metals like iridium, rhodium, and ruthenium, have also been utilized. nih.gov More recently, complexes based on more abundant and less toxic metals such as iron and cobalt have been developed for the selective homogeneous hydrogenation of nitriles to primary amines. rsc.orgnih.gov

| Catalyst System | Substrate Type | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| 10% Palladium on Carbon / Ammonium Formate | Aromatic Nitriles | Transfer hydrogenation; mild conditions (25–40 °C). | 51-98% | bme.hu |

| Polysilane/SiO₂-supported Palladium | Various Nitriles | Continuous-flow conditions; mild conditions. | ~Quantitative | nih.gov |

| Highly Dispersed Ni/SiC | Various Nitriles | No ammonia addition required; high hydrogen spillover capacity. | High Performance | rsc.org |

| Iron PNP Pincer Complex | (Hetero)aromatic, Benzylic, Aliphatic Nitriles | Homogeneous catalysis; based on earth-abundant metal. | Good to Excellent | rsc.org |

Stereoselective Approaches in Aminomethylated Phenol Synthesis

Achieving stereoselectivity in the synthesis of aminomethylated phenols presents a significant challenge, particularly when creating chiral centers adjacent to the aromatic ring. While direct stereoselective aminomethylation of phenols is not commonly reported, principles from asymmetric synthesis can be applied. This often involves biocatalysis or the use of transition-metal catalysts with chiral ligands.

Enzymatic methods offer a powerful tool for stereoselective synthesis due to the high regio- and stereoselectivity of enzymes. nih.govrsc.org For instance, a three-component strategy using an aldolase (B8822740) and an imine reductase (IRED) has been developed for the stereoselective synthesis of amino-diols and amino-polyols from aldehydes, hydroxy ketones, and amines. nih.gov Such biocatalytic cascades could potentially be adapted for the synthesis of chiral aminomethylated phenols by selecting appropriate enzymes and starting materials. The use of enzymes like laccases and cytochrome P450s for regio- and stereoselective phenol coupling highlights the potential of biocatalysis in controlling selectivity in phenol chemistry. rsc.org

Multi-step Synthetic Sequences Incorporating the tert-Butylphenyl Moiety

The synthesis of this compound is inherently a multi-step process that requires the strategic introduction and subsequent manipulation of functional groups on the phenyl ring.

Strategic Introduction of the tert-Butyl Group onto the Aromatic Scaffold

The introduction of an alkyl group onto a benzene (B151609) ring is most commonly achieved through the Friedel-Crafts alkylation reaction. libretexts.org This electrophilic aromatic substitution involves reacting an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orgberkeley.educerritos.edu

For the introduction of a tert-butyl group, tert-butyl chloride or 2-methylpropene (isobutylene) are typically used as the alkylating agents. masterorganicchemistry.commasterorganicchemistry.com The reaction with tert-butyl chloride and AlCl₃ generates a relatively stable tert-butyl carbocation, which then acts as the electrophile. libretexts.orgcerritos.edu

Key considerations for Friedel-Crafts alkylation include:

Catalyst: Anhydrous aluminum chloride is a common and effective catalyst. cerritos.edu

Polyalkylation: The product of the initial alkylation is often more nucleophilic than the starting material, which can lead to the introduction of multiple alkyl groups. libretexts.orgcerritos.edu Using a large excess of the aromatic compound can favor mono-alkylation. libretexts.org However, the steric bulk of the tert-butyl group can help to limit overalkylation. cerritos.edu

Carbocation Rearrangement: While a significant issue with primary alkyl halides, rearrangement is not a concern when generating the stable tertiary butyl cation. libretexts.orgcerritos.edumasterorganicchemistry.com

Alternative methods for tert-butylation include using alkyl t-butyl ethers in the presence of an acidic catalyst, which offers the advantage of operating with liquid reactants instead of gaseous isobutene. google.com

| Alkylating Agent | Catalyst | Key Characteristics | Reference |

|---|---|---|---|

| tert-Butyl Chloride | AlCl₃ / FeCl₃ | Standard laboratory method; generates t-butyl cation. | libretexts.org, cerritos.edu |

| 2-Methylpropene (Isobutylene) | Strong Acid (e.g., H₂SO₄) | Protonation of the alkene generates the t-butyl cation. | masterorganicchemistry.com, masterorganicchemistry.com |

| Alkyl t-butyl ether (e.g., MTBE) | Acidic Catalyst (e.g., H₂SO₄, ion-exchange resin) | Uses a liquid alkylating agent, improving handling. | google.com |

Sequential Derivatization and Functional Group Interconversions

Once the tert-butyl group is in place on the phenol ring (starting from m-tert-butylphenol), the next steps involve introducing the aminomethyl and hydroxymethyl groups at the correct positions. This process relies on a series of functional group interconversions (FGIs), which are defined as the conversion of one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.ukic.ac.uk

A direct and efficient method for introducing the aminomethyl group ortho to the hydroxyl group of a phenol is the Mannich reaction. A study on the synthesis of 2-aminomethyl-5-tert-butylphenols describes the Mannich-type aminomethylation of m-tert-butylphenol with various secondary amines and formalin in ethanol. kyushu-u.ac.jp This reaction provides a direct route to analogues of the target compound's backbone. For the specific synthesis of this compound, a plausible synthetic route would involve:

Formylation: Introduction of a formyl group (-CHO) ortho to the hydroxyl group of 5-tert-butylphenol.

Oximation/Nitrilation: Conversion of the formyl group to an oxime followed by dehydration to a nitrile (-CN).

Concurrent Reduction: Simultaneous reduction of the nitrile to the primary amine (-CH₂NH₂) and the formyl group (if a different strategy is used) or another precursor to the hydroxymethyl group (-CH₂OH). This requires a reducing agent capable of reducing both functionalities, such as lithium aluminum hydride (LiAlH₄). ic.ac.uk

Each of these steps is a critical FGI that must be carefully controlled to ensure high yields and prevent unwanted side reactions. ic.ac.uknumberanalytics.com

Green Chemistry Principles in the Synthesis of Aminomethylphenols

Applying green chemistry principles to the synthesis of aminomethylphenols aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Key green chemistry considerations for this synthesis include:

Catalysis: The use of catalytic methods, such as the catalytic hydrogenation of nitriles, is inherently greener than using stoichiometric reagents (e.g., metal hydrides) as it reduces waste. rsc.org Developing catalysts based on earth-abundant and non-toxic metals like iron is a significant step forward. rsc.org

Solvent Selection: Solvents contribute a large portion of the mass in a typical chemical process. nih.gov Choosing benign solvents, reducing solvent use, or performing reactions under solvent-free conditions can significantly improve the sustainability of the synthesis. researchgate.netchemistryworld.com For example, protocols for the synthesis of substituted phenols have been developed in ethanol, a greener solvent. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic hydrogenation, for example, is a highly atom-economical reaction. rsc.org

Renewable Feedstocks: A long-term goal of green chemistry is to replace fossil fuel-based starting materials with renewable ones. rsc.org Lignin, a component of biomass, is a major renewable source of aromatic compounds, including phenols. nih.govkit.edu Developing pathways to produce key intermediates like substituted phenols from bio-based sources is an active area of research. nih.govrsc.org

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Aminomethyl Moiety

The aminomethyl group (–CH₂–NH₂) is a primary amine functionality and, as such, is a key center for nucleophilic reactions and derivatizations.

Nucleophilic Reactivity and Amine-Based Derivatizations

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it a potent nucleophile. Amines are generally more nucleophilic than their alcohol counterparts and can react directly with electrophiles like alkyl halides to form N-alkylated products. msu.edu This inherent nucleophilicity allows for a variety of derivatizations.

One of the primary methods for synthesizing the phenolic precursor to this compound, 2-aminomethyl-5-tert-butylphenol, is the Mannich-type aminomethylation of m-tert-butylphenol. kyushu-u.ac.jp This reaction underscores the reactivity of amines in forming C-N bonds. Research by Fukata et al. demonstrated that various secondary amines react with m-tert-butylphenol and formalin to produce the corresponding aminomethylphenols in high yields. kyushu-u.ac.jp While the target compound features a primary amine, this related synthesis highlights the accessibility and reactivity of the aminomethyl position. The choice of amine is crucial, as secondary amines tend to provide higher yields compared to primary amines, which can be less effective due to competing side reactions.

The table below illustrates the outcomes of Mannich reactions on a related phenol (B47542), demonstrating the versatility of amine-based derivatizations.

| Amine | Product | Yield (%) |

| Pyrrolidine | 2-Pyrrolidinomethyl derivative | 90 |

| Piperidine | 2-Piperidinomethyl derivative | 90 |

| N-Methylpiperazine | N-Methylpiperazinomethyl derivative | 96 |

| Data sourced from Fukata et al. on the synthesis of 2-Aminomethyl-5-tert-butylphenols. kyushu-u.ac.jp |

Further derivatizations could include acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and reductive amination with aldehydes or ketones to yield secondary or tertiary amines. The aminomethyl group can also be converted to an azide, which serves as a versatile precursor for other functionalities through reactions like the Staudinger ligation or cycloadditions. wikipedia.org

Potential for Ring Closure and Cyclization Reactions

The ortho-positioning of the aminomethyl and hydroxymethyl groups on the phenyl ring creates the potential for intramolecular cyclization reactions. Under appropriate conditions, the nucleophilic amine could attack an electrophilically activated form of the hydroxymethyl group, or vice versa. For instance, acid-catalyzed dehydration of the hydroxymethyl group could form a benzylic carbocation, which could then be trapped by the neighboring amine to form a seven-membered heterocyclic ring containing nitrogen (a benzoxazepine derivative). A similar intramolecular cyclization is observed in ortho-hydroxybenzyl alcohol, which undergoes dehydration to form a cyclic ether. askfilo.com

Furthermore, reactions involving the aminomethyl group can lead to the formation of larger ring systems. Studies on the intramolecular ring opening of azetidines have shown that aminomethyl handles can participate in cyclizations to form pharmaceutically relevant heterocyclic structures. acs.org

Transformations Involving the Hydroxymethyl (Alcohol) Functionality

The hydroxymethyl group (–CH₂OH) is a primary alcohol, which can undergo a range of characteristic transformations, including oxidation, reduction, and conversion into ethers and esters. nih.gov

Oxidation and Reduction Chemistry

The primary alcohol of (2-Aminomethyl-5-t-butylphenyl)methanol can be selectively oxidized to form either the corresponding aldehyde (2-aminomethyl-5-t-butylbenzaldehyde) or carboxylic acid (2-aminomethyl-5-t-butylbenzoic acid), depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would favor the formation of the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid.

Conversely, while the hydroxymethyl group is already in a reduced state, the benzyl (B1604629) C-O bond can be cleaved under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), leading to the reduction of the hydroxymethyl group to a methyl group, yielding 2-aminomethyl-5-tert-butyltoluene.

Etherification and Esterification Processes

The hydroxyl group can readily undergo etherification. The Williamson ether synthesis, involving deprotonation with a strong base to form an alkoxide followed by reaction with an alkyl halide, would yield the corresponding ether. Alternatively, acid-catalyzed condensation with another alcohol could also produce an ether.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride), typically under acidic or basic catalysis. This would convert the hydroxymethyl group into an ester functionality (–CH₂OC(O)R). These transformations are fundamental in modifying the polarity and chemical properties of the molecule. nih.gov

Electrophilic and Nucleophilic Reactivity of the Substituted Aromatic Ring

The reactivity of the benzene (B151609) ring towards substitution reactions is governed by the electronic and steric effects of the attached aminomethyl, hydroxymethyl, and t-butyl groups. msu.edulibretexts.org

In electrophilic aromatic substitution, the rate and orientation of the incoming electrophile are determined by the existing substituents. wikipedia.org The nature of these groups in this compound is as follows:

-CH₂NH₂ (Aminomethyl): The amino group is a strong activating group and an ortho, para-director due to the electron-donating resonance effect of the nitrogen lone pair. wikipedia.org

-C(CH₃)₃ (tert-Butyl): Alkyl groups are weak activating groups and ortho, para-directors due to inductive electron donation. libretexts.org

-CH₂OH (Hydroxymethyl): This group is generally considered a weak deactivator through induction but still acts as an ortho, para-director.

The table below summarizes the directing effects of the substituents on the aromatic ring.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH₂NH₂ | Resonance Donation | Strong Activator | ortho, para |

| -C(CH₃)₃ | Inductive Donation | Weak Activator | ortho, para |

| -CH₂OH | Inductive Withdrawal | Weak Deactivator | ortho, para |

The positions on the aromatic ring available for substitution are C3, C4, and C6. The powerful activating and directing effect of the aminomethyl group, combined with the effect of the t-butyl group, will strongly favor electrophilic attack at the positions ortho and para to them. youtube.com The C4 position is para to the aminomethyl group and ortho to the t-butyl group, making it a highly likely site for substitution. The C6 position is ortho to the aminomethyl group. Due to steric hindrance from the bulky t-butyl group, substitution at the C6 position might be more favored than at the C4 position in some cases.

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups, which is not the case for this molecule. slideshare.netresearchgate.net Therefore, the primary reactivity of the aromatic ring in this compound is toward electrophiles.

Rational Design and Synthesis of Derivatives and Analogues

Systematic Modification Strategies for Enhanced Molecular Complexity

Strategies for derivatization are centered on altering the steric and electronic properties of the molecule by introducing a diverse range of functional groups.

The primary amine of the aminomethyl group is a prime target for diversification. Standard synthetic transformations can be employed to convert this primary amine into secondary or tertiary amines, thereby introducing a wide variety of substituents. A common approach involves the Mannich-type aminomethylation of the precursor, m-tert-butylphenol, using formalin and various secondary amines. kyushu-u.ac.jp This reaction directly installs a substituted aminomethyl group at the ortho-position to the hydroxyl group. This strategy allows for the incorporation of cyclic and acyclic aliphatic amines, as well as those containing additional heteroatoms. kyushu-u.ac.jp

For example, reacting m-tert-butylphenol with amines such as pyrrolidine, piperidine, or N-methylpiperazine in the presence of formalin yields the corresponding tertiary amine derivatives in high yields. kyushu-u.ac.jp This demonstrates a robust method for creating a library of compounds with varied N-substituents.

| Amine Reagent | Resulting N-Substituent | Product Name | Yield (%) | Reference |

| Pyrrolidine | Pyrrolidinomethyl | 2-(Pyrrolidinomethyl)-5-tert-butylphenol | 82% | kyushu-u.ac.jp |

| Piperidine | Piperidinomethyl | 2-(Piperidinomethyl)-5-tert-butylphenol | 91% | kyushu-u.ac.jp |

| N-Methylpiperazine | (4-Methylpiperazin-1-yl)methyl | 2-((4-Methylpiperazin-1-yl)methyl)-5-tert-butylphenol | 85% | kyushu-u.ac.jp |

| N-Benzylpiperazine | (4-Benzylpiperazin-1-yl)methyl | 2-((4-Benzylpiperazin-1-yl)methyl)-5-tert-butylphenol | 88% | kyushu-u.ac.jp |

| Morpholine (B109124) | Morpholinomethyl | 2-(Morpholinomethyl)-5-tert-butylphenol | Moderate | kyushu-u.ac.jp |

The hydroxymethyl group offers another site for structural modification, primarily through oxidation or conversion into esters and ethers.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid. Chemoselective oxidation methods are crucial to avoid affecting the amine functionality. Copper-catalyzed aerobic oxidation systems, for instance using a Cu(I)/TEMPO/DMAP catalyst system, have proven effective for converting benzyl (B1604629) alcohols to aldehydes under mild conditions, even in the presence of sensitive groups like amines. nih.govd-nb.infonih.gov This transformation converts the hydrogen-bond-donating alcohol into a carbonyl group, significantly altering the electronic and steric profile of the molecule.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form benzyl esters. mdpi.comresearchgate.net Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions. These modifications allow for the introduction of a vast array of functional groups, influencing properties such as lipophilicity and molecular size.

The phenyl ring itself can be functionalized through electrophilic aromatic substitution. The existing substituents—aminomethyl, hydroxymethyl, and tert-butyl—are all activating, ortho-, para-directing groups. The large steric bulk of the tert-butyl group generally directs incoming electrophiles to the para position relative to itself (the position ortho to the hydroxymethyl group). stackexchange.com However, the positions ortho to the tert-butyl group are also potential sites for substitution. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could introduce new substituents, further diversifying the molecular scaffold. researchgate.net

Manipulation of the tert-butyl group itself is less common but could be achieved through electrophilic dealkylation under strong acid catalysis, although this is typically a side reaction rather than a targeted synthetic strategy. More advanced C-H functionalization techniques could also offer pathways to selectively modify the aromatic ring. acs.orgresearchgate.net

Synthetic Access to Chemically Diverse Derivative Libraries

Building on the core scaffold of (2-Aminomethyl-5-t-butylphenyl)methanol, diverse libraries of analogues can be synthesized by targeting the highly reactive aminomethyl group.

The primary amine is an excellent nucleophile for the synthesis of carboxamides, sulfonamides, and thioureas.

Carboxamides: These derivatives are readily prepared by coupling the aminomethyl group with a wide range of carboxylic acids. The reaction is typically facilitated by peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is highly efficient and tolerates a broad scope of functional groups on the carboxylic acid partner, allowing for the creation of a large and diverse library of amide derivatives. nih.gov

Sulfonamides: Sulfonamide analogues are synthesized by reacting the amine with various sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. nih.govnih.govijarsct.co.in This reaction provides access to a class of compounds with distinct geometric and electronic properties compared to carboxamides.

Thioureas: Unsymmetrical thioureas are most commonly prepared through the addition of the primary amine to an isothiocyanate. researchgate.netnih.gov This reaction is typically high-yielding and proceeds under mild conditions. The wide availability of diverse isothiocyanates allows for the straightforward synthesis of a large library of thiourea (B124793) derivatives. organic-chemistry.org

| Derivative Class | Reagent Type | General Reaction |

| Carboxamide | Carboxylic Acid (R-COOH) + Coupling Agents (e.g., EDCI, HOBt) | Amine reacts with activated carboxylic acid to form an amide bond. |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) + Base | Amine reacts with sulfonyl chloride to form a sulfonamide linkage. |

| Thiourea | Isothiocyanate (R-NCS) | Amine adds across the C=S bond of the isothiocyanate to form a thiourea. |

Introducing heterocyclic moieties can significantly impact the pharmacological and physicochemical properties of the parent molecule. Nitrogen-containing heterocycles are particularly prevalent in biologically active compounds. nih.govrsc.org

Coupling with Heterocyclic Building Blocks: One of the most direct methods is to use the reactions described in section 4.2.1, where the reacting partner (carboxylic acid, sulfonyl chloride, or isothiocyanate) already contains a heterocyclic ring. For instance, coupling the aminomethyl group with nicotinic acid (a pyridine derivative) would yield a carboxamide bearing a pyridine ring.

Annulation and Cycloaddition Reactions: More complex strategies involve forming the heterocyclic ring directly from one of the functional groups. The aminomethyl group can serve as a building block in cyclization reactions to form heterocycles. For example, specific reaction sequences can be designed to construct triazoles, pyrazoles, or pyrimidines. researchgate.net

Extended Conjugation: To introduce extended conjugation, the hydroxymethyl group can be oxidized to the corresponding aldehyde, as discussed in section 4.1.2. This aldehyde can then undergo various condensation reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, to form alkenes. If the reaction partner contains an aromatic or heterocyclic system, this extends the π-system of the molecule, which can influence its electronic properties.

Structure-Reactivity Relationships in Derivatives

The structural modifications of this compound derivatives have a significant impact on their reactivity, which has been explored in several contexts, including their biological activity and catalytic potential. The interplay between the phenolic hydroxyl group, the aminomethyl moiety, and the tert-butyl substituent governs the chemical behavior of these molecules.

Fungistatic Activity:

Research has shown that derivatives of 2-aminomethyl-5-tert-butylphenol exhibit fungistatic activity against Aspergillus niger. kyushu-u.ac.jp A key finding is that the presence of a t-butyl group at the meta-position of the phenol (B47542) ring appears to promote this activity. kyushu-u.ac.jp This observation suggests that the lipophilicity and steric bulk imparted by the t-butyl group may play a role in the interaction of these compounds with fungal cell membranes or specific enzymes. The nature of the amino group also influences the biological activity. While a systematic quantitative structure-activity relationship has not been fully elucidated, the variation in the amine substituent (e.g., pyrrolidinyl, piperidinyl, morpholinyl) would be expected to modulate the compound's polarity and basicity, thereby affecting its antifungal potency.

Antioxidant Properties:

While specific studies on the antioxidant activity of this compound derivatives are not extensively detailed, the general class of tert-butylated phenols is well-known for its antioxidant properties. The tert-butyl group, being an electron-donating group, increases the electron density on the phenol ring and the hydroxyl group. mdpi.com This electronic effect stabilizes the phenoxy radical that is formed upon donation of a hydrogen atom to a free radical, thereby enhancing the antioxidant capacity. mdpi.com The aminomethyl group at the ortho position can also influence the antioxidant activity through intramolecular hydrogen bonding with the phenolic hydroxyl group, which can affect the O-H bond dissociation enthalpy. The nature of the substituents on the amino nitrogen would further modulate these electronic and steric effects.

Catalytic Activity and Coordination Chemistry:

Aminophenol-based ligands are known to form stable complexes with a variety of transition metals, and these complexes can exhibit significant catalytic activity. derpharmachemica.com The derivatives of this compound are structurally well-suited to act as bidentate ligands, coordinating to a metal center through the phenolic oxygen and the amino nitrogen. The steric hindrance provided by the tert-butyl group can influence the coordination geometry around the metal center and the stability of the resulting complex. These metal complexes have potential applications in various catalytic transformations, such as oxidation reactions. derpharmachemica.com For instance, iron(III) complexes of similar aminophenolate ligands have been shown to catalyze the cleavage of C-C bonds in aromatic rings. derpharmachemica.com The specific reactivity of the metal complex would be highly dependent on the nature of the amine substituent in the ligand, as this would alter the steric and electronic environment of the metal center.

The following table provides a summary of the structure-reactivity relationships for derivatives of 2-aminomethyl-5-tert-butylphenol:

| Derivative | Structural Features | Observed Reactivity/Activity | Potential Implications |

| General 2-aminomethyl-5-tert-butylphenols | tert-butyl group at meta-position | Promotes fungistatic activity against Aspergillus niger kyushu-u.ac.jp | The lipophilic and bulky nature of the t-butyl group may enhance interaction with fungal targets. |

| Pyrrolidinomethyl derivative | Cyclic secondary amine | High yield in synthesis kyushu-u.ac.jp | Efficient ligand synthesis for potential catalytic applications. |

| Piperidinomethyl derivative | Cyclic secondary amine | High yield in synthesis kyushu-u.ac.jp | Readily accessible ligand for coordination chemistry studies. |

| Morpholinomethyl derivative | Contains ether linkage | Moderate yield in synthesis, requires base kyushu-u.ac.jp | The heteroatom in the morpholine ring could offer different coordination properties. |

| N,N-Dimethylaminomethyl derivative | Acyclic tertiary amine | Poor yield in synthesis kyushu-u.ac.jp | Less sterically hindered compared to cyclic amines, potentially affecting catalytic selectivity. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For "(2-Aminomethyl-5-t-butylphenyl)methanol," both ¹H and ¹³C NMR spectroscopy provide critical data for structural verification and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the range of 7.0-7.5 ppm. The singlet for the nine equivalent protons of the tert-butyl group is characteristically found further upfield, generally between 1.0 and 2.0 ppm. acdlabs.com The methylene (B1212753) protons of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups would be expected to appear as distinct singlets or multiplets, with their chemical shifts influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have distinct chemical shifts, typically in the aliphatic region (20-42 ppm). acdlabs.com The aromatic carbons will resonate in the downfield region, and their specific shifts can be used to confirm the substitution pattern on the benzene (B151609) ring. The carbons of the aminomethyl and hydroxymethyl groups will also have characteristic resonances.

Conformational analysis using NMR can involve techniques such as Nuclear Overhauser Effect (NOE) experiments to determine through-space proximity of protons, which helps in elucidating the preferred spatial arrangement of the aminomethyl and hydroxymethyl groups relative to the bulky tert-butyl group and the aromatic ring. auremn.org.brnih.govresearchgate.net

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the primary functional groups.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0 - 7.5 | ~120 - 150 |

| -CH₂OH | Variable | ~60 - 70 |

| -CH₂NH₂ | Variable | ~40 - 50 |

| -C(CH₃)₃ | ~1.3 | ~30-35 (C), ~31 (CH₃) |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For "this compound," various MS techniques can be employed.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group, the aminomethyl group, and cleavage of the tert-butyl group, providing valuable structural clues.

Electrospray Ionization (ESI): ESI is a softer ionization technique that is particularly useful for polar molecules. In positive ion mode, "this compound" would be expected to form a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can induce fragmentation and provide further structural details. nih.gov

A representative table of expected mass-to-charge ratios (m/z) is provided below.

| Ion | Expected m/z | Ionization Technique |

| [M]⁺ | 193.14 | EI |

| [M+H]⁺ | 194.15 | ESI |

| [M-OH]⁺ | 176.14 | EI |

| [M-CH₂NH₂]⁺ | 163.12 | EI |

X-Ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of "this compound" can be grown, this technique can provide a wealth of structural information.

The resulting crystal structure would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles of the aminomethyl and hydroxymethyl groups relative to the aromatic ring.

Intermolecular interactions: The presence of hydrogen bonds involving the amine and hydroxyl groups, as well as other non-covalent interactions that dictate the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 22.6 |

| b (Å) | 6.1 |

| c (Å) | 4.7 |

| Z | 4 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comnih.gov The resulting spectra serve as a "fingerprint" for the compound and allow for the identification of its functional groups. osu.edunist.gov

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. N-H stretching vibrations of the primary amine would also appear in this region. C-H stretching vibrations of the aromatic ring and the aliphatic groups would be observed around 2850-3100 cm⁻¹. The C-O stretching vibration would likely appear in the 1000-1260 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The symmetric C-H stretching of the methyl groups in the tert-butyl group would also be a prominent feature. researchgate.net

Key vibrational modes and their expected frequencies are summarized in the table below.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| N-H Stretch | 3100 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C-O Stretch | 1000 - 1260 | IR |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Charge Transfer Characteristics

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and excited-state properties of a molecule. These techniques probe the transitions of electrons between different energy levels. libretexts.org

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of "this compound" is expected to show absorption bands in the ultraviolet region, characteristic of the substituted benzene ring. researchgate.netscience-softcon.de The π → π* transitions of the aromatic system would be the dominant feature. nih.gov The position and intensity of these bands can be influenced by the nature and position of the substituents (aminomethyl, hydroxymethyl, and tert-butyl groups).

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.

A summary of expected electronic spectroscopic data is provided below.

| Parameter | Expected Value | Technique |

| λmax (absorption) | ~260 - 280 nm | UV-Vis |

| Molar Absorptivity (ε) | ~200 - 500 L mol⁻¹ cm⁻¹ | UV-Vis |

| λem (emission) | > 280 nm | Fluorescence |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov For "this compound" itself, being a diamagnetic molecule with no unpaired electrons, it would be EPR silent.

However, EPR spectroscopy becomes a powerful tool when this compound is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺). nih.govresearchgate.net The EPR spectrum of such a complex would provide detailed information about:

The oxidation state and electronic configuration of the metal center.

The coordination environment around the metal ion, as the g-values and hyperfine coupling constants are sensitive to the nature and geometry of the coordinating ligands. nih.gov

The interaction of the unpaired electron(s) with magnetic nuclei within the complex, including the nitrogen of the aminomethyl group.

EPR can also be used to study any radical species that might be formed from "this compound" through oxidation or other chemical processes. rsc.org

Coordination Chemistry and Ligand Development

Chelation Properties of the Aminomethyl-Hydroxymethyl Ligand Scaffold

The chelation capability of the (2-Aminomethyl-5-t-butylphenyl)methanol ligand is rooted in the strategic placement of its two donor groups on the phenyl ring, allowing for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Nature of Donor Atoms and Coordination Modes

The this compound molecule functions as a bidentate, monoanionic ligand. It possesses two distinct donor atoms that can coordinate with a metal ion: the nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxymethyl group. lumenlearning.comtcd.ie

Amino Group (Nitrogen Donor): The primary amine's nitrogen atom acts as a soft Lewis base, readily donating its lone pair of electrons to form a coordinate covalent bond with a metal center.

Hydroxymethyl Group (Oxygen Donor): The hydroxyl group, upon deprotonation, provides an anionic oxygen donor. This oxygen atom acts as a hard Lewis base.

This combination of a "soft" nitrogen donor and a "hard" oxygen donor allows the ligand to effectively coordinate with a wide variety of metal ions. mlsu.ac.in The typical coordination mode involves the simultaneous binding of both the nitrogen and the deprotonated oxygen to a single metal ion, forming a stable chelate. libretexts.org

Ligand Field Effects and Stereochemical Preferences

According to Ligand Field Theory (LFT), the interaction between the ligand's donor orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies. wikipedia.orglibretexts.org The magnitude of this splitting (Δ) is influenced by the nature of the ligand, the metal ion, and the coordination geometry. chemeurope.com

The aminomethyl-hydroxymethyl scaffold contains both an amine (N-donor) and an alkoxide (O-donor). In the spectrochemical series, which arranges ligands based on their ability to cause d-orbital splitting, amine ligands like ammonia (B1221849) (NH₃) are considered intermediate-field ligands, while hydroxide (B78521) (OH⁻), a comparable O-donor, is a weaker-field ligand. wikipedia.orgchemeurope.com Therefore, this N,O-donor set is expected to produce a moderate ligand field.

Formation and Characterization of Metal Complexes

The aminomethyl-hydroxymethyl scaffold is anticipated to form stable complexes with a range of transition metals. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., Cu(II), Ni(II), Cr(III), Mo(VI))

This N,O-bidentate ligand is well-suited to form complexes with various transition metals.

Copper(II) and Nickel(II): Divalent copper and nickel are known to form stable complexes with N,O-donor ligands. ajabs.orgnih.govrsc.org The interaction is typically strong, leading to the formation of well-defined coordination compounds. researchgate.netresearchgate.net

Chromium(III): Cr(III) complexes, which favor an octahedral geometry, can be synthesized with this type of ligand, often resulting in highly stable, kinetically inert compounds. nih.govekb.eg

Molybdenum(VI): High-valent molybdenum, such as Mo(VI), readily forms complexes with oxygen and nitrogen donor ligands, particularly in the form of dioxomolybdenum(VI) ({MoO₂}²⁺) species where the ligand coordinates to the molybdenum core. mdpi.comresearchgate.net

Stoichiometry, Geometry, and Electronic States of Metal Centers

The stoichiometry of the resulting complexes is typically 1:1 (metal:ligand) or 1:2, depending on the coordination preference of the metal ion and reaction conditions. nih.govresearchgate.net

For a 1:2 complex with a divalent metal ion like Cu(II) or Ni(II), a neutral complex of the type [M(L)₂] would be formed, where L represents the deprotonated ligand.

[Ni(L)₂]: For a d⁸ Ni(II) center, a 1:2 complex is likely to adopt a square planar geometry, resulting in a diamagnetic (low-spin) electronic state.

[Cu(L)₂]: A d⁹ Cu(II) center in a 1:2 complex would also favor a square planar geometry, which is often slightly distorted. These complexes are paramagnetic with one unpaired electron. researchgate.net

Cr(III) and Mo(VI) Complexes: For a d³ metal like Cr(III), an octahedral geometry is strongly preferred, which could be achieved in a [Cr(L)₂(X)₂] or [Cr(L)₃] stoichiometry (depending on charge), where X is a monodentate co-ligand. ekb.eg These complexes would be paramagnetic. Mo(VI) (d⁰) complexes are diamagnetic and often feature an octahedral geometry with oxo co-ligands, for example, in a [MoO₂(L)(solv)₂] or [MoO₂L₂] type structure. nih.gov

A summary of expected properties for these metal complexes is presented below.

| Metal Ion | d-electron Count | Likely Stoichiometry (M:L) | Common Geometry | Expected Magnetic Property |

| Cu(II) | d⁹ | 1:2 | Distorted Square Planar | Paramagnetic |

| Ni(II) | d⁸ | 1:2 | Square Planar | Diamagnetic |

| Cr(III) | d³ | 1:2 or 1:3 | Octahedral | Paramagnetic |

| Mo(VI) | d⁰ | 1:1 or 1:2 | Octahedral | Diamagnetic |

Influence of tert-Butyl Substituent on Coordination Environment

The presence of the bulky tert-butyl group at the 5-position of the phenyl ring exerts significant steric and electronic effects on the coordination environment. acs.org

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This effect increases the electron density on the phenyl ring, which can subtly modulate the Lewis basicity of the nitrogen and oxygen donor atoms. nih.gov An increase in electron density on the donor atoms could lead to stronger metal-ligand bonds and affect the electronic properties, such as the redox potential, of the metal center.

Supramolecular Assembly and Host-Guest Interactions Involving Metal Complexes

The molecule this compound possesses both an aminomethyl group and a primary alcohol, both of which are potential coordination sites for metal ions. The relative ortho positioning of these groups could allow it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The presence of the bulky tert-butyl group at the para position to the aminomethyl group would be expected to influence the packing of the resulting metal complexes in the solid state and their solubility in various solvents.

In principle, metal complexes of this compound could participate in supramolecular assembly through several mechanisms:

Hydrogen Bonding: The hydroxyl group of the methanol (B129727) moiety and the amine group could engage in hydrogen bonding with counter-ions, solvent molecules, or other ligands within the coordination sphere, leading to the formation of extended networks.

Host-Guest Interactions: If these metal complexes assemble to form cavities or channels, they could potentially act as hosts for small guest molecules. The size and shape of the cavity would be determined by the coordination geometry of the metal ion and the steric profile of the this compound ligand.

However, without experimental data from crystallographic studies, spectroscopic analysis (such as NMR or UV-Vis titrations), or computational modeling, any discussion of the specific supramolecular structures or host-guest chemistry involving this compound remains speculative. There are currently no published research findings to populate data tables with information such as binding constants, thermodynamic parameters for host-guest complexation, or detailed structural parameters of any resulting supramolecular assemblies.

A thorough search of chemical databases and scientific literature did not yield any articles or patents describing the synthesis, characterization, or application of metal complexes of this compound in the context of supramolecular chemistry. Therefore, no detailed research findings or data tables can be presented.

Mechanistic Investigations of Chemical Processes Involving the Compound

Reaction Pathway Elucidation in Synthetic Transformations

Information regarding the elucidation of reaction pathways in synthetic transformations for "(2-Aminomethyl-5-t-butylphenyl)methanol" is not detailed in available scientific literature. General synthetic methods for related aminomethylated phenols, such as the Mannich-type reaction, have been described. For instance, the synthesis of various 2-aminomethyl-5-tert-butylphenols has been achieved through the reaction of m-tert-butylphenol with secondary amines and formalin. kyushu-u.ac.jp However, these studies primarily focus on synthetic procedures and product characterization rather than detailed mechanistic pathway elucidation for the specific title compound.

Catalytic Mechanisms and Intermediates

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

There is no specific information found regarding the use of "this compound" as a ligand in either homogeneous or heterogeneous catalysis. While aminomethylphenol derivatives can potentially act as ligands for metal catalysts, dedicated studies exploring this application for the specified compound, including the characterization of catalytic intermediates and elucidation of reaction mechanisms, have not been identified.

Investigations of Reaction Kinetics and Thermodynamics

No specific studies on the reaction kinetics and thermodynamics of processes involving "this compound" have been found. Such investigations would be crucial for understanding reaction rates, equilibrium positions, and the influence of various parameters on chemical transformations involving this compound.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-determining steps of a reaction mechanism. nih.gov However, no literature has been found that applies this technique to reactions involving "this compound". Therefore, there is no available data on the rate-determining steps for its synthesis or subsequent reactions.

Conformational Dynamics and Energy Landscapes in Reaction Progress

Detailed computational or experimental studies on the conformational dynamics and energy landscapes of reaction progress for "this compound" are not available. Such studies would provide valuable insights into the stereochemistry and energetic favorability of different reaction pathways.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies employing quantum chemical calculations to determine the electronic structure or predict the reactivity of (2-Aminomethyl-5-t-butylphenyl)methanol were found.

There are no available research articles or data repositories that present the results of DFT or ab initio calculations for this compound.

A HOMO-LUMO analysis, which would provide insights into the electron-donating and accepting capabilities of this compound, has not been published.

Molecular Modeling and Dynamics Simulations

Searches for molecular modeling or dynamics simulations of this compound did not yield any specific results.

There are no published studies on the conformational analysis or energy minimization of this compound to identify its most stable three-dimensional structures.

No computational predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound could be located in the scientific literature.

Computational Studies on Ligand-Metal Interactions and Complex Stability

There is no available research detailing computational studies on the interaction of this compound with metal ions or the stability of any resulting complexes.

Applications in Advanced Organic Synthesis and Catalysis Research

Utility as a Versatile Synthetic Building Block

The strategic placement of reactive amino and hydroxyl groups on a substituted phenyl scaffold makes (2-Aminomethyl-5-t-butylphenyl)methanol a valuable intermediate in the synthesis of diverse organic compounds.

This compound serves as a foundational component for constructing more intricate molecular frameworks. The amino and hydroxyl functionalities can be selectively manipulated, allowing for stepwise synthetic strategies. The presence of the bulky tert-butyl group can impart unique solubility characteristics and influence the conformational properties of the resulting larger molecules.

The synthesis of the parent aminomethylphenol scaffold is often achieved through reactions like the Mannich-type aminomethylation of the corresponding phenol (B47542). For instance, the reaction of m-tert-butylphenol with secondary amines and formalin yields various 2-(aminomethyl)-5-tert-butylphenols. kyushu-u.ac.jp This general approach highlights the accessibility of the core structure of this compound, making it a readily available starting material for more complex syntheses.

The dual functionality of the molecule is ideal for creating heterocyclic systems. For example, the amino and alcohol groups can participate in condensation reactions with bifunctional reagents to form seven- or eight-membered rings, which are core structures in various biologically active compounds. Its role as a chiral building block is also significant; enantiomerically pure forms of similar 1,2-amino alcohols are crucial starting materials in the stereoselective synthesis of natural products and pharmaceuticals. researchgate.net

| Molecular Class | Synthetic Strategy | Key Features |

|---|---|---|

| Benzoxazines | Condensation with aldehydes/ketones | Formation of a six-membered heterocyclic ring. |

| Macrocycles | High-dilution reaction with diacyl chlorides or dialdehydes | Creation of large ring systems for host-guest chemistry. |

| Chiral Auxiliaries | Resolution of enantiomers followed by derivatization | Control of stereochemistry in subsequent reactions. |

| Fused Heterocycles | Multi-step sequences involving cyclization reactions | Synthesis of novel polycyclic aromatic systems. |

The reactive end-groups of this compound make it a suitable monomer for step-growth polymerization. The amino group can react with carboxylic acids or acyl chlorides to form polyamides, while the hydroxyl group can react with similar partners to form polyesters. The creation of polyurethanes is also possible through reaction with isocyanates. The bulky t-butyl group appended to the polymer backbone would sterically hinder chain packing, likely increasing the polymer's solubility in organic solvents and affecting its thermal and mechanical properties.

In supramolecular chemistry, the molecule can be used to create self-assembling systems. The amino and hydroxyl groups are capable of forming strong hydrogen bonds, which can direct the formation of well-ordered, non-covalent assemblies like rosettes, sheets, or capsules. These ordered structures are of interest for applications in materials science, molecular recognition, and encapsulation.

Application in Catalytic Systems

The structure of this compound is an ideal starting point for the development of ligands for metal-catalyzed reactions, particularly in the realm of asymmetric catalysis.

The 1,2-amino alcohol motif is a privileged scaffold in asymmetric catalysis, forming stable five-membered chelate rings with metal centers. By resolving this compound into its individual enantiomers, it can be used as a precursor to a wide range of chiral ligands. The nitrogen and oxygen atoms can coordinate to a metal, while the stereocenter adjacent to the functional groups dictates the chiral environment around the metal. mdpi.com

The bulky tert-butyl group plays a crucial role by acting as a steric directing group, creating a well-defined chiral pocket that can effectively discriminate between the prochiral faces of a substrate. This steric hindrance is often key to achieving high levels of enantioselectivity in catalytic reactions. mdpi.com Derivatives of this compound can be used to synthesize ligands analogous to well-known classes such as BINOL-derived structures, which are highly effective in asymmetric transformations. nih.gov

| Reaction Type | Metal Catalyst | Role of the Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Creates a chiral environment for enantioselective addition of hydrogen. |

| Enantioselective Alkylation | Zinc, Copper | Controls the facial selectivity of nucleophilic attack on aldehydes. rsc.org |

| Diels-Alder Reactions | Lewis Acids (e.g., B(C6F5)3) | Coordinates to the dienophile, directing the approach of the diene. mdpi.com |

| Henry (Nitroaldol) Reaction | Copper | Forms a chiral complex that facilitates enantioselective C-C bond formation. researchgate.net |

To bridge the gap between homogeneous and heterogeneous catalysis, ligands derived from this compound can be immobilized on solid supports. This process, known as heterogenization, allows for the easy separation and recycling of the catalyst, which is economically and environmentally advantageous. mdpi.com

The ligand can be anchored to supports such as silica (B1680970), alumina, polymers, or magnetic nanoparticles through covalent modification of the phenyl ring or the functional groups. For example, the phenyl ring could be further functionalized with a trialkoxysilane group to graft it onto a silica surface. The resulting supported catalyst would retain the high activity and selectivity of its homogeneous counterpart while gaining the practical benefits of a solid catalyst. researchgate.net Such hybrid catalysts are valuable in continuous flow reactors and for simplifying product purification processes. rsc.org

While this compound is not directly used as a catalyst in methanol (B129727) conversion, the principles of catalysis for which it can be a ligand precursor are relevant to this field. Methanol conversion is a cornerstone of C1 chemistry, aiming to transform this simple molecule into valuable chemicals and fuels.

One major industrial process is the Methanol-to-Hydrocarbons (MTH) reaction, typically catalyzed by zeolites. The mechanism is complex but is widely believed to proceed via a "hydrocarbon pool" mechanism, where methanol first reacts to form an initial C-C bond and subsequently builds up a mixture of trapped organic species (the hydrocarbon pool) within the zeolite pores. These species then act as co-catalysts or templates for the formation of olefins and other hydrocarbons. oaepublish.comdntb.gov.ua The reaction follows a dual-cycle concept, involving both an aromatic-based cycle and an olefin-based cycle, to produce a range of products. oaepublish.com

Another critical area is the synthesis of methanol from synthesis gas (CO, CO₂, H₂). This is typically achieved using copper-based catalysts, such as Cu/ZnO/Al₂O₃. mdpi.com The reaction mechanism involves the hydrogenation of carbon oxides on the catalyst surface. While the exact mechanism is still debated, it is widely accepted that CO₂ hydrogenation is often the main pathway to methanol on these catalysts. mdpi.comyoutube.com

Furthermore, methanol serves as a C1 building block in organic synthesis, particularly in methylation reactions . researchgate.net Modern catalytic methods often employ a "Borrowing Hydrogen" strategy, where a transition-metal catalyst temporarily "borrows" hydrogen from methanol to form formaldehyde (B43269) in situ. This highly reactive intermediate then reacts with a nucleophile (like an amine), and the borrowed hydrogen is returned in a final reduction step to yield the methylated product. springernature.com This process is atom-economical and avoids the use of toxic methylating agents like methyl iodide. springernature.com

Future Research Directions and Uncharted Territories

Exploration of Novel and Sustainable Synthetic Routes

Currently, there are no established, optimized synthetic routes specifically for (2-Aminomethyl-5-t-butylphenyl)methanol. Future research should prioritize the development of efficient and environmentally benign synthetic strategies. Drawing inspiration from the synthesis of other substituted benzylamines, several avenues could be explored. researchgate.net

One promising approach involves the reductive amination of a suitable precursor, such as 5-t-butyl-2-formylbenzyl alcohol. This could be achieved using various reducing agents and ammonia (B1221849) or a protected amine source. Biocatalytic methods, employing enzymes like transaminases, could offer a highly selective and sustainable alternative to traditional chemical catalysis. youtube.com Another potential route is the multi-component reaction, which allows for the rapid assembly of complex molecules from simple precursors. For instance, a copper-catalyzed three-component carboamination of a styrene (B11656) derivative could be adapted for this purpose. researchgate.net

Future research in this area should focus on optimizing reaction conditions to maximize yield and minimize waste. The development of a scalable, cost-effective synthesis will be crucial for enabling further studies and potential applications of this compound. A comparative analysis of different synthetic strategies, as hypothetically outlined in Table 1, would be invaluable.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Route | Precursors | Catalyst/Reagent | Potential Advantages | Potential Challenges |

| Reductive Amination | 5-t-butyl-2-formylbenzyl alcohol, Ammonia | H₂, Pd/C | High atom economy, readily available precursors | Selectivity control, potential for over-reduction |

| Biocatalytic Transamination | 5-t-butyl-2-formylbenzyl alcohol, Amine Donor | Transaminase | High enantioselectivity, mild reaction conditions | Enzyme stability and cost, substrate scope limitations |

| Multi-component Reaction | Substituted styrene, Amine, Carbon source | Copper catalyst | Step economy, molecular diversity | Optimization of reaction conditions, regioselectivity |

Development of Highly Selective and Efficient Derivatization Reactions

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, presents a rich platform for chemical derivatization. Future work should focus on developing selective reactions that can target one functional group while leaving the other intact.

For instance, selective N-acylation or N-alkylation could be achieved under mild conditions, followed by reactions at the hydroxyl group. Conversely, the alcohol could be selectively oxidized to an aldehyde or carboxylic acid, providing a different set of derivatives. The kinetic and thermodynamic parameters of these reactions, particularly in relation to substituted benzyl (B1604629) alcohols, would be a key area of investigation. researchgate.net

The development of orthogonal protection-deprotection strategies will be essential for synthesizing complex derivatives with well-defined structures. These derivatives could then be used to explore a wide range of applications, from pharmaceuticals to materials science.

Design of Advanced Functional Materials Based on the Compound's Derivatives

The unique structure of this compound suggests that its derivatives could serve as valuable building blocks for advanced functional materials. The aromatic ring, coupled with the flexible aminomethyl and methanol (B129727) side chains, could be incorporated into polymers, metal-organic frameworks (MOFs), or supramolecular assemblies.

For example, polymerization of a derivative where the amine or alcohol has been modified with a polymerizable group could lead to new polymers with interesting thermal, mechanical, or optical properties. The aminomethyl and hydroxyl groups could also act as chelating ligands for metal ions, leading to the formation of novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.

Future research should explore the synthesis of these materials and characterize their properties. A systematic study of how the structure of the this compound-based monomer influences the properties of the resulting material will be critical.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The synthesis and analysis of this compound and its derivatives could be significantly enhanced by the integration of emerging technologies. Flow chemistry, for example, could enable the safe and efficient synthesis of this compound, particularly if any of the synthetic steps are highly exothermic or involve hazardous reagents. High-throughput screening methods could be employed to rapidly screen for optimal reaction conditions for its synthesis and derivatization.

In terms of analysis, advanced spectroscopic techniques will be crucial. For instance, derivative spectrophotometry has been successfully used for the simultaneous determination of benzyl alcohol and other compounds in pharmaceutical formulations. nih.gov Similar advanced analytical methods could be developed for the precise quantification and characterization of this compound and its derivatives.

Comprehensive Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A deep understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing these processes. A combination of advanced spectroscopic techniques and computational modeling can provide invaluable insights.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor reaction progress and identify transient intermediates. youtube.com Computational studies, such as density functional theory (DFT) calculations, can be employed to model reaction pathways, calculate activation energies, and predict the geometries of transition states. researchgate.netnih.gov This integrated approach has been successfully applied to understand the oxidation of benzyl alcohol derivatives and can be adapted to study the reactivity of the target compound. nih.govmdpi.com

Future research should aim to build a comprehensive mechanistic picture for the key reactions involving this compound. This knowledge will not only facilitate the development of more efficient chemical processes but also enable the rational design of new derivatives with desired properties. A hypothetical summary of spectroscopic data that could be obtained for this compound is presented in Table 2.

Table 2: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals for t-butyl protons, aromatic protons, CH₂ protons of the aminomethyl and methanol groups, and exchangeable OH and NH₂ protons. |

| ¹³C NMR | Resonances for the t-butyl carbons, aromatic carbons, and the carbons of the aminomethyl and methanol groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching, C-H stretching of alkyl and aromatic groups, and C-N and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound and characteristic fragmentation patterns. |

Q & A

Q. How can researchers optimize the synthesis of (2-Aminomethyl-5-t-butylphenyl)methanol to improve yield and purity?

Methodological Answer:

- Route Selection : Start with palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce the tert-butyl group, leveraging steric effects for regioselectivity .

- Reaction Conditions : Optimize temperature (60–80°C) and solvent polarity (e.g., methanol/water mixtures) to minimize byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of the aminomethyl group .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization in methanol to isolate high-purity product. Monitor purity via TLC (Rf ~0.3–0.5) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methylene (δ 3.5–4.0 ppm) and tert-butyl (δ 1.3–1.4 ppm) groups. Compare with analogs in PubChem data .

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. Absence of carbonyl peaks confirms methanol structure .

- Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ (calc. MW 223.3 g/mol). Fragmentation patterns validate the aminomethyl substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .

- Structural Analysis : Perform X-ray crystallography or molecular docking to compare binding modes of analogs. Steric effects from the tert-butyl group may explain activity discrepancies .

- Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., substituent position vs. potency) .

Case Study : A 2025 study noted divergent IC₅₀ values for similar compounds. Re-evaluation under standardized assay conditions (pH 7.4, 37°C) resolved variability .

Q. What experimental strategies can elucidate the role of the tert-butyl group in modulating reactivity?

Methodological Answer:

- Comparative Synthesis : Synthesize analogs without the tert-butyl group and compare reaction rates (e.g., SN2 substitutions) to quantify steric hindrance .